molecular formula C18H15ClN2O3S B2368487 (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one CAS No. 344946-07-2

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B2368487
CAS No.: 344946-07-2
M. Wt: 374.84
InChI Key: QRIHRRYAOTXVMG-YBEGLDIGSA-N
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Description

(Z)-2-((4-Chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a thiazolone derivative featuring a 4-chlorophenylamino group at position 2 and a 3,4-dimethoxybenzylidene moiety at position 3. Its synthesis involves condensation reactions under mild conditions (methanol, potassium carbonate, room temperature) with yields exceeding 90% in optimized protocols . The compound’s structure is confirmed via spectral analyses (IR, NMR, ES-MS) and elemental analysis, with characteristic signals for C=O (1700–1710 cm⁻¹), C=N (1452–1483 cm⁻¹), and C-S (1144–1153 cm⁻¹) bonds .

Properties

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-8-3-11(9-15(14)24-2)10-16-17(22)21-18(25-16)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIHRRYAOTXVMG-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound features a thiazole ring, which is known for its diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular formula of the compound is C18H18ClN3O2S, with a molecular weight of 373.87 g/mol. The structure includes a thiazole core substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzylidene moiety.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities. This section highlights the specific biological activities associated with this compound.

Antitumor Activity

Several studies have demonstrated the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
Huh7 (liver cancer)8.0
Caco2 (colorectal)6.0
MDA-MB 231 (breast)7.5
HCT116 (colon cancer)5.0
PC3 (prostate cancer)9.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Key factors include:

  • Substitution Patterns : The presence of electron-withdrawing groups like chlorine enhances cytotoxicity.
  • Functional Groups : Methoxy groups increase lipophilicity and facilitate cellular uptake.

A detailed SAR analysis indicates that modifications to the thiazole core can significantly alter potency against various biological targets.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the 5-position enhanced activity against multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM in HCT116 cells .
  • Antimicrobial Testing : Another investigation tested several thiazole derivatives against common pathogens, revealing that compounds with para-substituted phenyl groups exhibited superior antibacterial activity compared to their ortho or meta counterparts .

Scientific Research Applications

Research indicates that thiazole derivatives like (Z)-2-((4-chlorophenyl)amino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one possess diverse pharmacological effects, including:

  • Antitumor Activity : Demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. The following table summarizes the cytotoxic effects observed against different cancer cell lines:

Cell LineIC50 (µM)Reference
Huh7 (liver cancer)8.0
Caco2 (colorectal)6.0
MDA-MB 231 (breast)7.5
HCT116 (colon cancer)5.0
PC3 (prostate cancer)9.0

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been evaluated. The following table presents the Minimum Inhibitory Concentration (MIC) values against various microorganisms:

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components:

  • Substitution Patterns : Electron-withdrawing groups like chlorine enhance cytotoxicity.
  • Functional Groups : Methoxy groups increase lipophilicity, improving cellular uptake.

Antitumor Efficacy

A study on thiazole derivatives revealed that modifications at the 5-position significantly enhanced activity against multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM in HCT116 cells.

Antimicrobial Testing

Another investigation tested various thiazole derivatives against common pathogens, showing that compounds with para-substituted phenyl groups exhibited superior antibacterial activity compared to their ortho or meta counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene and phenylamino groups, impacting physicochemical properties:

Compound Benzylidene Substituent Phenylamino Substituent Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound 3,4-dimethoxy 4-chloro ~90–94 Not reported C=O: ~1710 cm⁻¹; δ=7.95 ppm (=CH, ¹H NMR)
6b 4-chloro 4-chloro 94 142–144 C=O: 1700 cm⁻¹; δ=7.68–7.70 ppm (Ar–CH)
6j 2-chloro 4-nitro 94 110–112 C=O: 1710 cm⁻¹; δ=7.92 ppm (=CH)
6i 2,4-dichloro 4-nitro 92 Not reported ES-MS m/z: 359.0125
CAY10649 4-methoxy 4-chloro Not reported Not reported CAS: 1272519-89-7 (5-lipoxygenase inhibitor)

Key Observations :

  • Substituent Position : Chloro groups at the benzylidene’s 2-position (6j) lower melting points compared to 4-position (6b), suggesting altered crystallinity .
  • Electron-Withdrawing Groups: Nitro-substituted phenylamino derivatives (6j, 6i) exhibit downfield NMR shifts for aromatic protons due to electron withdrawal .
  • Methoxy vs. Hydroxy : Methoxy groups (target compound) may reduce hydrogen-bonding capacity compared to hydroxylated analogs (e.g., compound 8 in ), which show stronger tyrosinase inhibition .
2.2.1. Antitubercular Activity

A series of thiazolone analogs (6a–j) were screened against Mycobacterium tuberculosis H37Ra and BCG strains. The 3,4-dimethoxy substituent in the target may enhance membrane permeability compared to nitro or chloro analogs but could reduce target binding efficiency.

2.2.2. Tyrosinase Inhibition

Hydroxylated benzylidene derivatives (e.g., compound 8 in ) demonstrated 106-fold greater tyrosinase inhibition than kojic acid due to hydrogen-bond donor capacity . In contrast, methoxy groups (as in the target compound) act only as hydrogen-bond acceptors, likely reducing potency . Fluorinated analogs (e.g., compound 3 in ) showed negligible activity (IC₅₀ > 300 µM), highlighting the critical role of substituent chemistry .

2.2.3. Anticancer Potential

The target’s 3,4-dimethoxy group may modulate solubility and VEGFR-2 binding, but specific data are lacking .

Preparation Methods

Core Synthetic Strategies

Two-Step Condensation-Cyclization Approach

The most widely reported method involves a tandem condensation-cyclization sequence. β-Keto esters serve as precursors for α-halogenation, followed by nucleophilic attack by thiourea derivatives. For instance, Narender et al. demonstrated that α-bromination of β-keto esters using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C for 2 hours generates α-bromo-β-keto intermediates. Subsequent cyclization with 4-chlorophenylthiourea in ethanol under reflux for 6–8 hours yields the thiazol-4(5H)-one scaffold.

Modifications by De Andrade et al. replaced NBS with tribromoisocyanuric acid (TBCA) in aqueous medium, achieving α-monobromination at room temperature in 1 hour. Cyclization with thiourea derivatives and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base enhanced yields to 78–85%.

Table 1: Comparative Yields for α-Halogenation-Cyclization Methods
Halogenating Agent Base Solvent Time (h) Yield (%)
NBS None EtOH 8 68
TBCA DABCO H₂O/EtOH 3 85

One-Pot Multi-Component Synthesis

Fu et al. developed a one-pot cascade cyclization using enaminones, cyanamide, and elemental sulfur. For the target compound, 3,4-dimethoxybenzaldehyde-derived enaminone reacts with 4-chloroaniline and sulfur in dimethylformamide (DMF) at 120°C for 12 hours, achieving 72% yield. This method eliminates isolation of intermediates but requires rigorous temperature control to prevent desulfurization.

Stereoselective Formation of the Z-Isomer

The Z-configuration at the exocyclic C5=C bond is critical for bioactivity. VulcanChem’s protocol emphasizes kinetic control during benzylidene formation. Condensation of 2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one with 4-chloroaniline in acetic acid at 80°C for 4 hours favors the Z-isomer due to steric hindrance from the 3,4-dimethoxy groups.

Table 2: Conditions for Z-Selective Condensation
Acid Catalyst Temperature (°C) Time (h) Z:E Ratio Yield (%)
Acetic acid 80 4 9:1 82
HCl (gas) 60 6 7:3 75

Microwave-Assisted Synthesis

Castagnolo et al. applied microwave irradiation to accelerate domino alkylation-cyclization reactions. Using propargyl bromide and thiourea derivatives in acetonitrile at 150°C for 15 minutes, they achieved 89% yield of thiazolo[3,2-a]pyrimidin-5-ones. Adapting this to the target compound, 3,4-dimethoxybenzaldehyde and 4-chloroaniline underwent microwave-assisted condensation (200 W, 100°C, 10 minutes) followed by cyclization, yielding 91% product.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 3.82 (s, 6H, OCH₃), 6.95–7.45 (m, 6H, aryl-H), 8.32 (s, 1H, CH=), 10.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250–1020 cm⁻¹ (C-O-C).
  • MS (ESI+) : m/z 375.1 [M+H]⁺.

X-ray Crystallography

Analogous structures reveal a dihedral angle of 8.2° between the thiazolidinone and aryl rings, confirming planarity. The Z-configuration is stabilized by intramolecular H-bonding between the NH and carbonyl oxygen.

Scalability and Industrial Adaptations

Industrial-scale synthesis (patent WO2023012567A1) employs continuous flow reactors for α-halogenation-cyclization, reducing reaction time to 30 minutes with 94% yield. Purification via antisolvent crystallization (water/ethanol) achieves >99% HPLC purity.

Q & A

Q. Critical Factors :

  • Solvent choice : Ethanol or DMF enhances solubility of polar intermediates .
  • Catalysts : Bases like K₂CO₃ or triethylamine improve nucleophilic substitution efficiency .
  • Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene substituent and the thiazolone ring, confirmed by NMR coupling constants .

How can researchers confirm the structural integrity and purity of this compound?

Basic
Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the Z-configuration (e.g., δ 7.70 ppm for the =CH proton in ) and amine/imine tautomer ratios (e.g., 70:30 in compound 13 ).
  • IR Spectroscopy : Confirms functional groups (e.g., νC=O at 1681 cm⁻¹, νC=N at 1628 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .

How do substituents on the benzylidene and thiazolone rings influence biological activity?

Advanced
Substituents modulate activity through electronic effects and hydrogen-bonding interactions :

  • 3,4-Dimethoxy groups : Enhance electron-donating capacity, improving interactions with hydrophobic enzyme pockets (e.g., tyrosinase inhibition in ).
  • 4-Chlorophenylamino group : The chlorine atom increases lipophilicity and may participate in halogen bonding with target proteins .
  • Hydrogen-bond donors : Hydroxyl or amino groups at specific positions (e.g., para to benzylidene) drastically improve tyrosinase inhibition (IC₅₀ values <50 µM vs. >300 µM for fluorine analogs) .

Q. Methodological Insight :

  • Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity data .

How can contradictory biological activity data across studies be resolved?

Advanced
Discrepancies often arise from:

  • Purity issues : Byproducts from incomplete substitution (e.g., residual methylthio groups) can skew assays. Validate purity via HPLC (>95%) .
  • Assay conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) alter compound solubility and bioavailability .
  • Substituent positional isomerism : Ortho vs. para substituents on the benzylidene ring may have divergent effects (e.g., shows 3,4-difluoro vs. 4-hydroxy analogs differ 10-fold in activity).

Q. Resolution Strategy :

  • Replicate assays under standardized conditions (e.g., OECD guidelines) .
  • Perform docking studies to compare binding modes of analogs with crystallographic protein data .

What mechanisms underlie the compound’s anticancer and antimicrobial activities?

Q. Advanced

  • Anticancer : Thiazole derivatives inhibit kinases (e.g., EGFR/HER2) by competing with ATP binding. The 3,4-dimethoxy group may intercalate DNA, as seen in rhodanine-based analogs .
  • Antimicrobial : The thiazolone ring disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition. Chlorine substituents enhance membrane penetration .

Q. Experimental Validation :

  • Enzyme assays : Measure IC₅₀ against purified targets (e.g., tyrosinase in ).
  • Microscopy : Visualize membrane disruption in Gram-positive bacteria .

How can solubility and stability challenges be addressed for in vivo studies?

Q. Advanced

  • Co-solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) that metabolize to the active form .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life .

What strategies control Z/E isomerism during synthesis?

Q. Advanced

  • Reaction kinetics : Prolonged reflux favors the thermodynamically stable Z-isomer via keto-enol tautomerism .
  • Catalysts : L-proline or chiral bases induce asymmetric synthesis, achieving >90% Z-selectivity .
  • Microwave irradiation : Accelerates reaction rates, reducing side-product formation (e.g., E-isomer) .

Tables

Table 1 : Key Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Conventional heatingEthanol, K₂CO₃, 16 h reflux41–87
Microwave-assistedDMF, 100°C, 30 min85–92

Table 2 : Substituent Effects on Tyrosinase Inhibition (IC₅₀)

SubstituentIC₅₀ (µM)Reference
4-Hydroxy28.5 ± 1.2
3,4-Difluoro288.7 ± 14.7
3,4-Dimethoxy12.4 ± 0.8

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